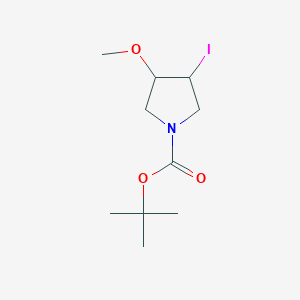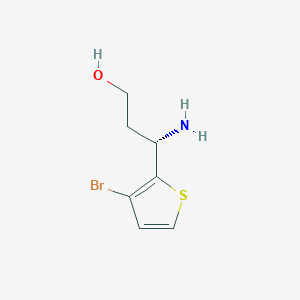
1-(4-Chlorophenyl)-2-iodoethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a chlorophenyl group attached to an ethane backbone, which is further substituted with an iodine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(4-chlorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with iodoethane in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Another method involves the direct iodination of 1-(4-chlorophenyl)ethanol using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction conditions for this method include:
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Solvent: Acetic acid or water
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-iodoethan-1-ol typically involves large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding ethane derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Sodium azide, potassium thiocyanate, or sodium iodide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: 1-(4-chlorophenyl)-2-iodoethanone or 1-(4-chlorophenyl)-2-iodoethanal
Reduction: 1-(4-chlorophenyl)ethanol
Substitution: 1-(4-chlorophenyl)-2-azidoethan-1-ol, 1-(4-chlorophenyl)-2-thioethan-1-ol, or 1-(4-chlorophenyl)-2-bromoethan-1-ol
科学的研究の応用
1-(4-chlorophenyl)-2-iodoethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptor Modulation: The compound can modulate receptor activity by binding to specific sites and altering their conformation.
類似化合物との比較
1-(4-chlorophenyl)-2-iodoethan-1-ol can be compared with other halogenated alcohols, such as:
- 1-(4-chlorophenyl)-2-bromoethan-1-ol
- 1-(4-chlorophenyl)-2-chloroethan-1-ol
- 1-(4-chlorophenyl)-2-fluoroethan-1-ol
Uniqueness
The presence of the iodine atom in 1-(4-chlorophenyl)-2-iodoethan-1-ol imparts unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChIキー |
NOJIFAYNVDKXCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CI)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


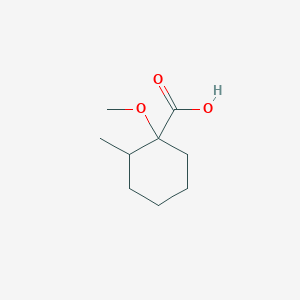
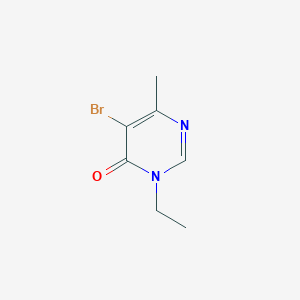
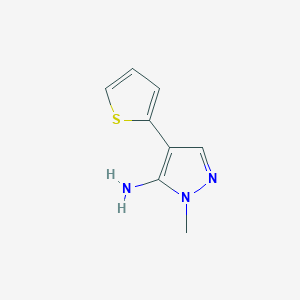


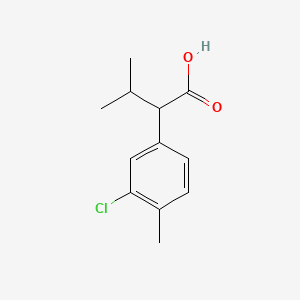
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
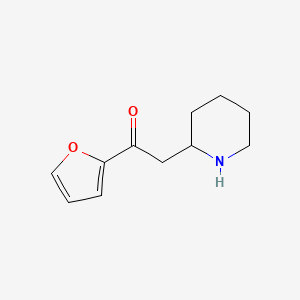
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
